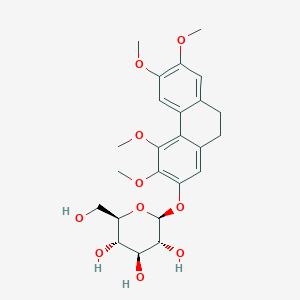![molecular formula C13H14N2O B2906287 N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide CAS No. 2361645-99-8](/img/structure/B2906287.png)
N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. It has shown promising results in preclinical studies as an anti-cancer agent and is currently in clinical trials for the treatment of solid tumors and hematological malignancies.
Mécanisme D'action
N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide selectively targets the DNA-binding domain of Pol I and prevents its interaction with the promoter region of rRNA genes, leading to the inhibition of Pol I transcription and the reduction of rRNA synthesis. This results in the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide also induces DNA damage and activates the DNA damage response pathway, which further enhances its anti-cancer activity.
Biochemical and Physiological Effects:
N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide has been shown to have potent anti-cancer activity in vitro and in vivo, with minimal toxicity to normal cells. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth and metastasis in animal models. N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide has also been shown to enhance the anti-cancer activity of other chemotherapy agents, such as doxorubicin and gemcitabine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide is its selectivity for Pol I transcription, which minimizes off-target effects and toxicity to normal cells. Another advantage is its ability to induce DNA damage and activate the DNA damage response pathway, which may overcome the resistance of cancer cells to chemotherapy. However, one limitation of N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide is its relatively low solubility and bioavailability, which may affect its efficacy in clinical settings. Another limitation is the potential for the development of resistance to N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide, which may require the use of combination therapies to overcome.
Orientations Futures
For N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide research include the optimization of its synthesis method and formulation to improve its solubility and bioavailability. Further preclinical and clinical studies are needed to evaluate its safety and efficacy in different cancer types and patient populations. The development of biomarkers for patient selection and response prediction may also enhance the clinical utility of N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide. Additionally, the combination of N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide with other chemotherapy agents or targeted therapies may improve its anti-cancer activity and overcome the development of resistance.
Méthodes De Synthèse
The synthesis of N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide involves several steps, including the reaction of 3-cyanophenylacetic acid with thionyl chloride to form the corresponding acid chloride, followed by the reaction with N-methyl-2-propen-1-amine to obtain the desired product. The yield of N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide can be improved by optimizing the reaction conditions, such as temperature, time, and reagent ratios.
Applications De Recherche Scientifique
N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide has been extensively studied for its anti-cancer activity, particularly in the treatment of hematological malignancies such as multiple myeloma and acute myeloid leukemia. It has also shown promising results in preclinical studies for the treatment of solid tumors such as breast, ovarian, and pancreatic cancer. N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide works by inhibiting Pol I transcription, which is essential for the production of ribosomal RNA (rRNA) and the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
N-[1-(3-cyanophenyl)ethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-4-13(16)15(3)10(2)12-7-5-6-11(8-12)9-14/h4-8,10H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLLXDFLRVAWKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)N(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

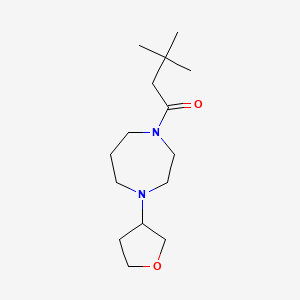
![2,4,6-trimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2906205.png)
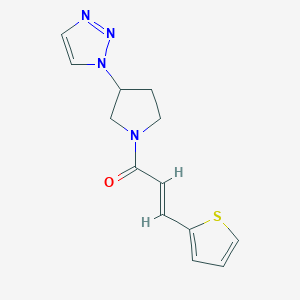
![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2906207.png)


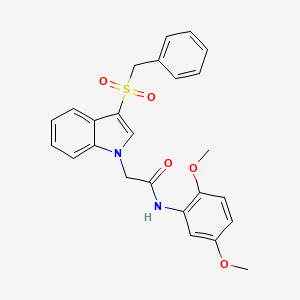
![(1R,5S)-N-(2-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2906217.png)

![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2906220.png)
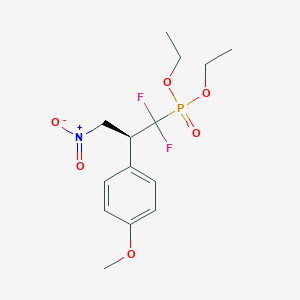
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2906224.png)

